molecular formula C21H25Cl2N3O3S B2942440 2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE CAS No. 1052534-23-2

2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2942440
CAS No.: 1052534-23-2
M. Wt: 470.41
InChI Key: APXUFINKESNJHN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-chlorophenoxy group, a 4-methoxybenzothiazole moiety, and a dimethylaminopropyl side chain, with hydrochloride salt formation enhancing its solubility and stability. The benzothiazole ring is a pharmacophoric element often associated with antimicrobial, anticancer, and neuroprotective activities, while the 4-chlorophenoxy group may influence lipophilicity and receptor binding . The dimethylaminopropyl chain likely contributes to basicity and bioavailability, as protonation of the tertiary amine under physiological conditions improves water solubility.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S.ClH/c1-24(2)12-5-13-25(19(26)14-28-16-10-8-15(22)9-11-16)21-23-20-17(27-3)6-4-7-18(20)29-21;/h4,6-11H,5,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXUFINKESNJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically begins with the preparation of the chlorophenoxy and benzothiazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride":

Basic Information

  • CAS Number: While one search result lists CAS# 1052534-23-2 for "2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride" , another shows CAS# 1052534-62-9 for a similar compound, "2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride" .
  • Molecular Formula: C21H25Cl2N3O3S
  • Molecular Weight: 470.4

Related Compounds and Similar Structures

  • 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide: A compound with a similar structure is "2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide" .
  • ChEBI Designation: ZFIN (Zebrafish Information Network) lists "2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide" with the term ID CHEBI:104038 .

Potential Research Areas

  • GPCR Profiling: One article discusses a multi-task model (AiGPro) for profiling G protein-coupled receptors (GPCRs) for agonists and antagonists, using protein sequences and compound SMILES inputs . This suggests the potential use of related compounds in GPCR research.
  • Phenotype Studies: The compound is associated with "phenotype resulting from..." and "phenotype where environments contain..." in the ZFIN database, suggesting its use in phenotype studies, possibly in zebrafish models .
  • Human Disease Models: ZFIN also indicates the compound's use in human disease models .

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with hydroxamic acids and chlorophenyl-containing derivatives described in the literature (e.g., compounds 6–10 in ). Key comparisons include:

Compound Class/Name Key Functional Groups Biological Relevance Reference
Target Compound (Hydrochloride salt) Acetamide, 4-methoxybenzothiazole, 4-chlorophenoxy, dimethylaminopropyl Hypothesized enzyme inhibition, enhanced solubility due to HCl salt N/A
Hydroxamic Acids (e.g., Compounds 6–10) Hydroxamic acid, 4-chlorophenyl, cycloalkane rings Antioxidant activity (DPPH/β-carotene assays), metal chelation
N-Benzhydryl Derivatives (e.g., Compound 5) Benzhydryl, hydroxyureido Potential radical scavenging or anti-inflammatory effects

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability: The target compound’s 4-chlorophenoxy group confers moderate lipophilicity, comparable to 4-chlorophenyl derivatives like 6–10. The hydrochloride salt enhances aqueous solubility relative to neutral hydroxamic acids (e.g., 6–10), which rely on polar hydroxamate groups for solubility .

Antioxidant Activity :

  • Hydroxamic acids (e.g., 6–10 ) exhibit antioxidant properties via radical scavenging (DPPH assay) and iron chelation (ferrozine test) . In contrast, the target compound’s benzothiazole and acetamide groups suggest divergent mechanisms, possibly targeting enzymes like histone deacetylases (HDACs) or kinases.

Synthetic Accessibility: Hydroxamic acids in were synthesized using cyclopropane/cyclohexane carboxylic acid precursors, whereas the target compound likely requires multi-step coupling of benzothiazole and chlorophenoxy acetamide intermediates.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride is a synthetic derivative belonging to the benzothiazole class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C13H19ClN2O2C_{13}H_{19}ClN_{2}O_{2}, with a molar mass of approximately 270.76 g/mol . The presence of a benzothiazole moiety is significant as it contributes to the compound's biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the target compound. Benzothiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant antiproliferative activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines at concentrations around 4.0 µM .

Table 1: Summary of Anticancer Activity of Related Benzothiazole Derivatives

CompoundCell Line TestedConcentration (µM)IC50 Value (µM)
Compound 4HepG24.0Not specified
Compound 5MCF-710Not specified
Compound 6HeLa10Not specified

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can activate caspase pathways, leading to programmed cell death . The specific enhancement of caspase-3 levels has been noted as a hallmark of their action against cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the benzothiazole ring and substituents on the phenyl groups significantly influence the biological activity. For example, the introduction of halogen atoms or methoxy groups can enhance cytotoxicity .

Figure 1: SAR Insights for Benzothiazole Derivatives
SAR Insights (Placeholder for illustrative purposes)

Case Studies

A notable case study involved synthesizing and evaluating a series of benzothiazole acylhydrazones. These studies utilized MTT assays to assess cytotoxicity against various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma), and MCF-7 . The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window.

Q & A

Q. What are the standard synthetic protocols for this compound, and how can reaction progress be monitored?

The synthesis typically involves coupling reactions under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) is used to deprotonate intermediates, followed by nucleophilic substitution. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm completion . Post-synthesis purification may involve recrystallization or column chromatography. Characterization via melting point, NMR, and IR spectroscopy is critical to verify structural integrity .

Q. Which spectroscopic methods are recommended for structural characterization?

A combination of techniques ensures accuracy:

  • NMR : To confirm substituent positions (e.g., methoxy, chlorophenoxy groups) and amine environments .
  • IR : To identify carbonyl (amide C=O) and benzothiazole ring vibrations .
  • Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • Spectrofluorometry : To study electronic transitions in aromatic systems, particularly if the compound exhibits fluorescence .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : For hypoglycemic or kinase-related studies, use protocols similar to those for structurally related acetamide derivatives (e.g., monitoring glucose uptake in cell lines) .
  • Antioxidant activity : DPPH radical scavenging or β-carotene bleaching assays, as described for hydroxamic acid analogs .
  • Cytotoxicity : MTT assays on mammalian cell lines to establish baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Modify substituents : Synthesize analogs with variations in the chlorophenoxy, benzothiazole, or dimethylaminopropyl groups. Compare activities using dose-response curves .
  • Computational modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., PPAR-γ for hypoglycemic activity) .
  • Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models .

Q. How should experimental designs account for environmental fate and toxicity?

  • Environmental persistence : Follow protocols from long-term ecological studies, such as:
  • Laboratory assays : Measure hydrolysis rates under varying pH/temperature conditions .
  • Field simulations : Use microcosms to assess biodegradation in soil/water systems .
    • Ecotoxicity : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular (mitochondrial dysfunction) and population levels .

Q. How can contradictions in reported biological data be resolved?

  • Reproduce experiments : Standardize conditions (e.g., solvent, cell line, assay duration) to minimize variability .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ discrepancies) .
  • Cross-validate methods : Confirm activity via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What advanced techniques optimize pharmacokinetic profiling?

  • ADME studies :
  • Absorption : Caco-2 cell monolayers for intestinal permeability .
  • Metabolism : Liver microsome assays to identify cytochrome P450 interactions .
    • Plasma stability : HPLC-MS to track compound degradation in simulated biological fluids .

Methodological Notes

  • Comparative studies : Use split-plot designs to evaluate multiple variables (e.g., dose, time, substituent effects) .
  • Data validation : Always include positive/negative controls in biological assays (e.g., BHA for antioxidant studies) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo toxicity testing, particularly for rodent models .

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